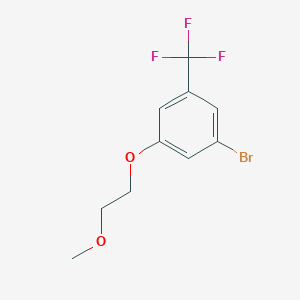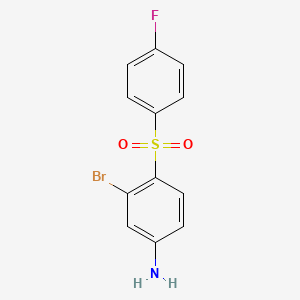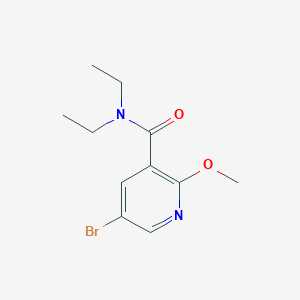![molecular formula C7H6F3N3O2 B1485926 2-{[6-(Trifluormethyl)pyrimidin-4-yl]amino}essigsäure CAS No. 2026020-21-1](/img/structure/B1485926.png)
2-{[6-(Trifluormethyl)pyrimidin-4-yl]amino}essigsäure
Übersicht
Beschreibung
Trifluoromethylpyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . They have been used in various applications, especially in the field of organic synthesis due to their various chemical and biological properties .
Synthesis Analysis
There are several strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones . One strategy involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another strategy is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .
Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .
Chemical Reactions Analysis
Several aryl groups bearing electron-donating and -withdrawing groups at the 6-position of pyrimidin-2(1H)-ones were used to verify their influence or limitations on the O-alkylation reaction .
Wissenschaftliche Forschungsanwendungen
Antifungalmittel
Pyrimidinderivate, einschließlich solcher mit einer Trifluormethylgruppe, haben signifikante antifungale Eigenschaften gezeigt. Studien haben gezeigt, dass solche Verbindungen gegen verschiedene Pilzpathogene wirksam sein können und einen Weg zu neuen Antimykotika eröffnen, die möglicherweise potenter sind und weniger anfällig für Resistenzen sind .
Agrochemische Forschung
In der Agrochemie werden Pyrimidinderivate wegen ihres Potenzials als Pestizide und Herbizide untersucht. Insbesondere die Trifluormethylgruppe ist dafür bekannt, Agrochemikalien wünschenswerte Eigenschaften zu verleihen, wie z. B. erhöhte Wirksamkeit und Selektivität gegenüber Zielarten .
Biochemische Analyse
Biochemical Properties
2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve the inhibition or activation of these enzymes, leading to changes in cellular functions.
Cellular Effects
The effects of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to altered gene expression and metabolic changes within the cell.
Molecular Mechanism
At the molecular level, 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cell growth and metabolism over extended periods.
Dosage Effects in Animal Models
The effects of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical function.
Transport and Distribution
The transport and distribution of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-5(13-3-12-4)11-2-6(14)15/h1,3H,2H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQJDHJGOQQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)
![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)
![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)
amine](/img/structure/B1485854.png)
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)




